molecular formula C12H14FNO3 B6286931 (4-Fluoro-2-methoxyphenyl)(morpholino)methanone CAS No. 2624417-06-5

(4-Fluoro-2-methoxyphenyl)(morpholino)methanone

Cat. No.: B6286931
CAS No.: 2624417-06-5
M. Wt: 239.24 g/mol
InChI Key: HQBUYDNZQIFKBH-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methoxyphenyl)(morpholino)methanone is a chemical compound with the molecular formula C12H14FNO3. It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals . This compound is characterized by the presence of a fluoro group, a methoxy group, and a morpholino group attached to a methanone backbone.

Preparation Methods

The synthesis of (4-Fluoro-2-methoxyphenyl)(morpholino)methanone typically involves the reaction of 4-fluoro-2-methoxybenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

(4-Fluoro-2-methoxyphenyl)(morpholino)methanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Fluoro-2-methoxyphenyl)(morpholino)methanone has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-methoxyphenyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The morpholino group can also play a role in modulating its pharmacokinetic properties, such as absorption and distribution .

Comparison with Similar Compounds

(4-Fluoro-2-methoxyphenyl)(morpholino)methanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

(4-fluoro-2-methoxyphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c1-16-11-8-9(13)2-3-10(11)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBUYDNZQIFKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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